molecular formula C8H12O3 B14287293 (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde CAS No. 120157-64-4

(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde

Cat. No.: B14287293
CAS No.: 120157-64-4
M. Wt: 156.18 g/mol
InChI Key: FXQLPHIRKYYRDF-ZETCQYMHSA-N
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Description

(2R)-1,4-Dioxaspiro[44]nonane-2-carboxaldehyde is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid. This intermediate undergoes decarboxylation to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the primary alcohol.

    Substitution: The major products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1,4-Dioxaspiro[4

Properties

CAS No.

120157-64-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3R)-1,4-dioxaspiro[4.4]nonane-3-carbaldehyde

InChI

InChI=1S/C8H12O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h5,7H,1-4,6H2/t7-/m0/s1

InChI Key

FXQLPHIRKYYRDF-ZETCQYMHSA-N

Isomeric SMILES

C1CCC2(C1)OC[C@@H](O2)C=O

Canonical SMILES

C1CCC2(C1)OCC(O2)C=O

Origin of Product

United States

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